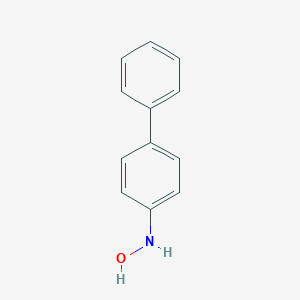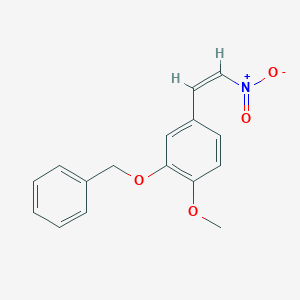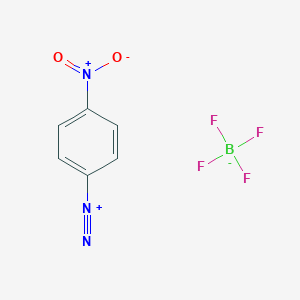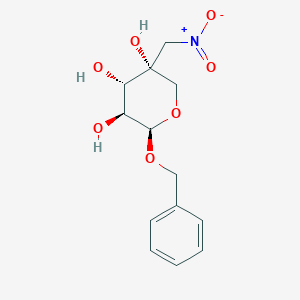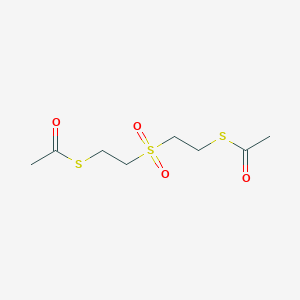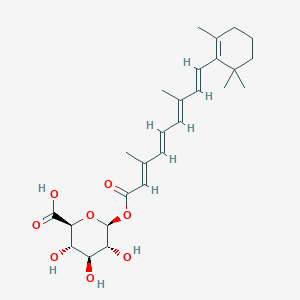
レチノイルβ-グルクロニド
概要
説明
ヘキサノイルグリシンは、ヒトの尿中に見られる内因性代謝物です。ヘキサン酸とグリシンの抱合体であり、グリシンN-アシル転移酵素の作用によって形成されます。 この化合物は、特に中鎖アシルCoA脱水素酵素(MCAD)欠損症などの代謝異常の研究において重要です .
科学的研究の応用
Hexanoylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and enzyme kinetics.
Biology: Serves as a biomarker for metabolic disorders, particularly in newborn screening for MCAD deficiency.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and as a standard in analytical chemistry.
作用機序
ヘキサノイルグリシンは、主に脂肪酸代謝における役割を通して作用します。それは、グリシンN-アシル転移酵素が触媒する反応である、ヘキサン酸とグリシンの抱合によって形成されます。このプロセスは、脂肪酸の解毒と排泄に役立ちます。 この化合物は、代謝経路に関与するさまざまな酵素やトランスポーターと相互作用し、エネルギーの生成と貯蔵に影響を与えます .
Safety and Hazards
将来の方向性
Retinoyl beta-glucuronide may present a valuable clinical opportunity in schizophrenia via novel pharmacotherapies and dietary intervention . It may also be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers . Further work is required to expand on the largely observational data collected thus far and confirm causality .
生化学分析
Biochemical Properties
Retinoyl beta-glucuronide is involved in various biochemical reactions. It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes are crucial for the conversion of retinoids, including the oxidation of retinol to retinal and the further oxidation to retinoic acid. Retinoyl beta-glucuronide can be hydrolyzed by beta-glucuronidase to release retinoic acid, which then participates in various biological processes .
Cellular Effects
Retinoyl beta-glucuronide influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, retinoyl beta-glucuronide can modulate the activity of retinoic acid receptors, which are involved in the regulation of gene expression . This modulation can lead to changes in cell differentiation, proliferation, and apoptosis. Additionally, retinoyl beta-glucuronide has been shown to have effects on skin cells, making it a potential therapeutic compound for skin disorders .
Molecular Mechanism
At the molecular level, retinoyl beta-glucuronide exerts its effects through binding interactions with retinoic acid receptors. These receptors, when activated by retinoic acid, can regulate the transcription of target genes involved in cell differentiation and proliferation . Retinoyl beta-glucuronide can be converted to retinoic acid by beta-glucuronidase, which then binds to retinoic acid receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of retinoyl beta-glucuronide can change over time. The stability and degradation of retinoyl beta-glucuronide are important factors that influence its long-term effects on cellular function. Studies have shown that retinoyl beta-glucuronide can be stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to retinoyl beta-glucuronide has been observed to influence cellular processes such as differentiation and proliferation .
Dosage Effects in Animal Models
The effects of retinoyl beta-glucuronide vary with different dosages in animal models. At low doses, retinoyl beta-glucuronide can promote cell differentiation and proliferation. At high doses, it may exhibit toxic or adverse effects, including teratogenicity . Threshold effects have been observed, where the biological activity of retinoyl beta-glucuronide increases with dosage up to a certain point, beyond which adverse effects may occur .
Metabolic Pathways
Retinoyl beta-glucuronide is involved in several metabolic pathways. It can be synthesized from retinoic acid through glucuronidation and can be hydrolyzed back to retinoic acid by beta-glucuronidase . This reversible conversion allows retinoyl beta-glucuronide to serve as a reservoir for retinoic acid, regulating its availability in the body . The metabolic pathways involving retinoyl beta-glucuronide are crucial for maintaining vitamin A homeostasis .
Transport and Distribution
Retinoyl beta-glucuronide is transported and distributed within cells and tissues through various mechanisms. It can serve as a vehicle for the transport of retinoic acid to target tissues . Retinoyl beta-glucuronide can be taken up by cells through specific transporters and binding proteins, which facilitate its distribution within the body . The localization and accumulation of retinoyl beta-glucuronide in specific tissues are important for its biological activity .
Subcellular Localization
The subcellular localization of retinoyl beta-glucuronide is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of retinoyl beta-glucuronide within cells can influence its interactions with retinoic acid receptors and other biomolecules, affecting its biological effects .
準備方法
合成経路と反応条件: ヘキサノイルグリシンは、ヘキサノイルクロリドとグリシンを水酸化ナトリウムなどの塩基の存在下で反応させることにより合成できます。反応は通常、水性媒体中で行われ、収率と純度を高くするために、温度とpHを注意深く制御する必要があります。
工業的生産方法: ヘキサノイルグリシンの工業的生産には、グリシンN-アシル転移酵素が触媒する、ヘキサノイルCoAとグリシンの酵素反応が含まれます。 この方法は、その特異性と効率が優れているため、研究や臨床用途に適した高純度のヘキサノイルグリシンを生成するため好まれています .
化学反応の分析
反応の種類: ヘキサノイルグリシンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ヘキサノイルグリシン誘導体に変換されます。
還元: 還元反応により、ヘキサノイルグリシンは対応するアルコールに変換されます。
置換: 求核置換反応により、グリシン部分は他のアミノ酸または官能基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アンモニアまたは他のアミンなどの求核剤が、塩基性条件下で使用されます。
主要な生成物:
酸化: 酸素含有官能基が追加されたヘキサノイルグリシン誘導体を生成します。
還元: ヘキサノール誘導体を生成します。
4. 科学研究への応用
ヘキサノイルグリシンは、科学研究でさまざまな用途があります。
化学: アシル化反応と酵素反応の研究におけるモデル化合物として使用されます。
生物学: 代謝異常、特にMCAD欠損症の新生児スクリーニングにおけるバイオマーカーとして役立ちます。
医学: 代謝経路における役割と潜在的な治療用途について調査されています。
類似化合物との比較
ヘキサノイルグリシンは、ブチリルグリシンなどの他のN-アシルグリシンと比較できます。
ブチリルグリシン: 構造は類似していますが、アシル鎖が短くなっています。
オクタノイルグリシン: アシル鎖が長いため、溶解性と代謝特性が異なります。
イソバレリルグリシン: 分岐したアシル鎖を含むため、代謝経路が異なります。
独自性: ヘキサノイルグリシンの特定の鎖長と代謝的役割は、中鎖脂肪酸の代謝とその関連する障害の研究に特に役立ちます。尿中のMCAD欠損症のバイオマーカーとしての存在は、その臨床的意義を強調しています。
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-NEFMKCFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274187 | |
| Record name | Retinoyl beta-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinoyl b-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
401-10-5 | |
| Record name | Retinoyl β-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinoyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinoyl beta-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINOYL .BETA.-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinoyl b-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








